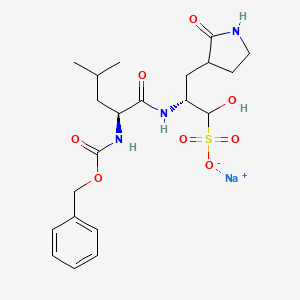
TCO-PEG24-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TCO-PEG24-acid is a polyethylene glycol-based reagent that features a trans-cyclooctene (TCO) moiety and a terminal carboxylic acid group. This compound is known for its high solubility in aqueous media and its ability to react with primary amine groups in the presence of activators. The TCO moiety is particularly reactive with tetrazine-containing molecules, making it a valuable tool in bioorthogonal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TCO-PEG24-acid involves the conjugation of a trans-cyclooctene moiety to a polyethylene glycol chain terminated with a carboxylic acid group. The carboxylic acid group can react with primary amine groups under amide coupling conditions using reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide), or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers and high-purity reagents. The process includes multiple purification steps, such as high-performance liquid chromatography (HPLC), to ensure the final product’s purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
TCO-PEG24-acid undergoes several types of chemical reactions, including:
Inverse-electron demand Diels-Alder cycloaddition: This reaction occurs between the TCO moiety and tetrazine-containing molecules, forming a stable covalent bond.
Amide bond formation: The terminal carboxylic acid group reacts with primary and secondary amines under amide coupling conditions.
Common Reagents and Conditions
EDC, DCC, HATU: Used for amide coupling reactions.
Tetrazine-containing molecules: Used for inverse-electron demand Diels-Alder cycloaddition.
Major Products
Stable amide bonds: Formed from the reaction with primary amines.
Covalent adducts: Formed from the reaction with tetrazine-containing molecules.
Wissenschaftliche Forschungsanwendungen
TCO-PEG24-acid is widely used in various scientific research applications, including:
Wirkmechanismus
The mechanism of action of TCO-PEG24-acid involves its highly reactive TCO moiety, which undergoes an inverse-electron demand Diels-Alder cycloaddition with tetrazine-containing molecules. This reaction is exceptionally fast and selective, making it ideal for bioorthogonal applications. The polyethylene glycol spacer enhances solubility and reduces steric hindrance, facilitating efficient conjugation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- TCO-PEG4-acid
- TCO-PEG12-acid
- TCO-PEG8-acid
Uniqueness
TCO-PEG24-acid stands out due to its longer polyethylene glycol spacer, which provides greater flexibility and solubility in aqueous media compared to shorter PEG linkers. This makes it particularly useful for applications requiring high solubility and minimal steric hindrance .
Eigenschaften
Molekularformel |
C60H115NO28 |
|---|---|
Molekulargewicht |
1298.5 g/mol |
IUPAC-Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C60H115NO28/c62-59(63)8-10-65-12-14-67-16-18-69-20-22-71-24-26-73-28-30-75-32-34-77-36-38-79-40-42-81-44-46-83-48-50-85-52-54-87-56-57-88-55-53-86-51-49-84-47-45-82-43-41-80-39-37-78-35-33-76-31-29-74-27-25-72-23-21-70-19-17-68-15-13-66-11-9-61-60(64)89-58-6-4-2-1-3-5-7-58/h1-2,58H,3-57H2,(H,61,64)(H,62,63)/b2-1- |
InChI-Schlüssel |
REJRWCKBCMDVEL-UPHRSURJSA-N |
Isomerische SMILES |
C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Kanonische SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


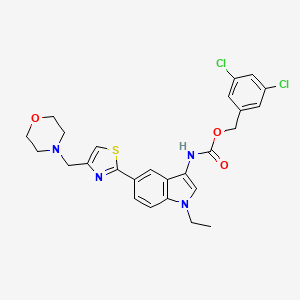
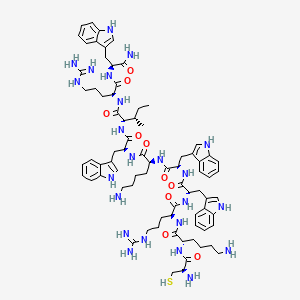
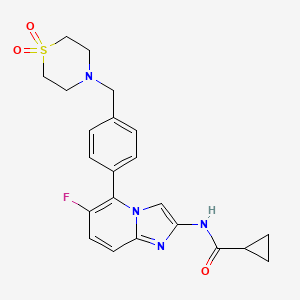
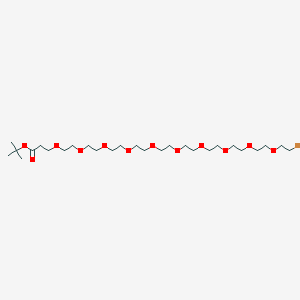
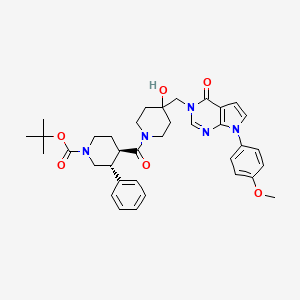
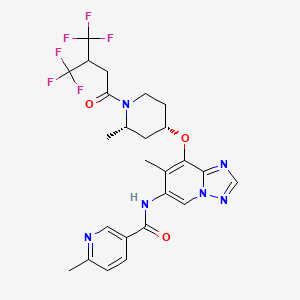
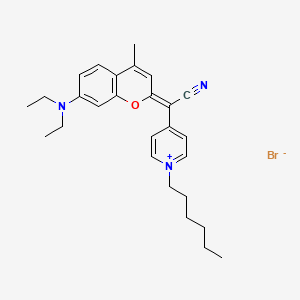
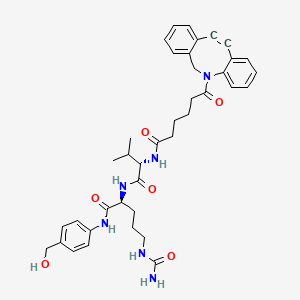
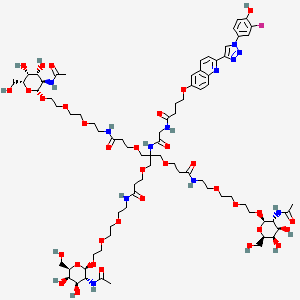
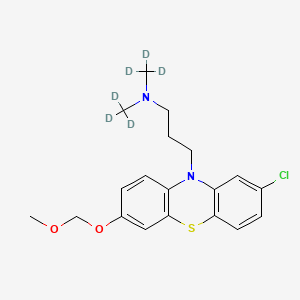
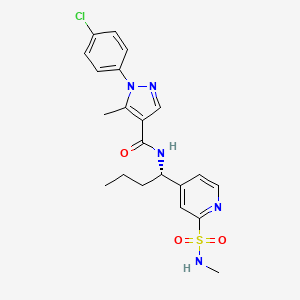
![N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-(dimethylamino)-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide](/img/structure/B15144763.png)
![2-[(3aR,4S,7R,7aS)-1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl]ethyl-dimethyl-octadecylazanium;bromide](/img/structure/B15144777.png)
